molecular formula C19H24N2O B8117551 [(2R)-1,4-dibenzylpiperazin-2-yl]methanol

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol

Cat. No. B8117551
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-LJQANCHMSA-N
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Patent
US04954507

Procedure details

In a dry flask were carefully placed 5.67 g (150 mmol) of lithium aluminum hydride to which were added 110 ml of absolute ether. The suspension was flushed with nitrogen and cooled to -5° C. Then a solution of 25 g (73.0 mmol) of 2-carboxyethyl-1,4-di-phenylmethyl piperazine in 110 ml of absolute ether was added dropwise. After complete addition the suspension was heated under reflux for three hours, cooled in an ice-bath. Excess of hydride was carefully destroyed with 6.3 ml of water. Insoluble material was filtered off and the ether layer was washed with water and dried over magnesium sulfate. After removing of the solvent it was obtained 18.85 g. (86%) of title compound. MP 77° C.
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
2-carboxyethyl-1,4-di-phenylmethyl piperazine
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(CC[CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(O)=O.C[CH2:33][O:34]CC>>[OH:34][CH2:33][CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
110 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
2-carboxyethyl-1,4-di-phenylmethyl piperazine
Quantity
25 g
Type
reactant
Smiles
C(=O)(O)CCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
110 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry flask were carefully placed
CUSTOM
Type
CUSTOM
Details
The suspension was flushed with nitrogen
ADDITION
Type
ADDITION
Details
After complete addition the suspension
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
Excess of hydride was carefully destroyed with 6.3 ml of water
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
WASH
Type
WASH
Details
the ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing of the solvent it
CUSTOM
Type
CUSTOM
Details
was obtained 18.85 g

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04954507

Procedure details

In a dry flask were carefully placed 5.67 g (150 mmol) of lithium aluminum hydride to which were added 110 ml of absolute ether. The suspension was flushed with nitrogen and cooled to -5° C. Then a solution of 25 g (73.0 mmol) of 2-carboxyethyl-1,4-di-phenylmethyl piperazine in 110 ml of absolute ether was added dropwise. After complete addition the suspension was heated under reflux for three hours, cooled in an ice-bath. Excess of hydride was carefully destroyed with 6.3 ml of water. Insoluble material was filtered off and the ether layer was washed with water and dried over magnesium sulfate. After removing of the solvent it was obtained 18.85 g. (86%) of title compound. MP 77° C.
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
2-carboxyethyl-1,4-di-phenylmethyl piperazine
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(CC[CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(O)=O.C[CH2:33][O:34]CC>>[OH:34][CH2:33][CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
110 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
2-carboxyethyl-1,4-di-phenylmethyl piperazine
Quantity
25 g
Type
reactant
Smiles
C(=O)(O)CCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
110 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry flask were carefully placed
CUSTOM
Type
CUSTOM
Details
The suspension was flushed with nitrogen
ADDITION
Type
ADDITION
Details
After complete addition the suspension
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
Excess of hydride was carefully destroyed with 6.3 ml of water
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
WASH
Type
WASH
Details
the ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing of the solvent it
CUSTOM
Type
CUSTOM
Details
was obtained 18.85 g

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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